N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is a complex organic compound that features furan rings and a thiomorpholine moiety
Mechanism of Action
Target of Action
Furan derivatives are known to exhibit considerable chemical reactivity . They are often used in the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
Mode of Action
Furan derivatives are known to undergo various chemical reactions, including selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation . These reactions can lead to a number of C4 and C5 compounds, which are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .
Result of Action
Furan derivatives are known to have substantial biological activity . For instance, some furan derivatives demonstrate good antimicrobial activity against yeast-like fungi Candida albicans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions are optimized for time, solvent, and substrate amounts to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted furan compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and as a precursor for various chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
Uniqueness
N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is unique due to the presence of both furan rings and a thiomorpholine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-16(18-10-14-2-1-6-24-14)17(22)19-11-15(13-3-7-23-12-13)20-4-8-25-9-5-20/h1-3,6-7,12,15H,4-5,8-11H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXIQBXFMKUATA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(=O)NCC2=CC=CO2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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